Binuclein 2
Übersicht
Beschreibung
Binucleine 2 is a chemical compound known for its role as a cytokinesis inhibitor. It is specifically an isoform-specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division. The compound has the empirical formula C13H11N5ClF and a molecular weight of 291.71 g/mol .
Wissenschaftliche Forschungsanwendungen
Binuclein 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug eingesetzt, um die Hemmung der Zytokinese und die Rolle der Aurora B-Kinase bei der Zellteilung zu untersuchen.
Biologie: Wird in Studien mit Drosophila melanogaster eingesetzt, um die Zellteilungsmechanismen zu verstehen.
Medizin: Wird auf sein Potenzial in der Krebstherapie untersucht, da es die Zellteilung hemmen kann.
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Zellteilungswege abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität der Drosophila Aurora B-Kinase spezifisch hemmt. Diese Kinase ist ein wichtiger Bestandteil des chromosomalen Passagierkomplexes, der verschiedene Stadien der Mitose und Zytokinese reguliert. Durch die Hemmung der Aurora B-Kinase stört this compound die Bildung der Mikrotubuli-Mittelzone und den Abschluss der Zytokinese, was zu Defekten bei der Zellteilung führt .
Ähnliche Verbindungen:
Aurora-Kinase-Inhibitoren: Verbindungen wie VX-680 und ZM447439 hemmen ebenfalls Aurora-Kinasen, können jedoch die Isoform-Spezifität von this compound fehlen.
Zytokinese-Inhibitoren: Andere Inhibitoren wie Blebbistatin und Cytochalasin D zielen auf verschiedene Aspekte der Zytokinese ab
Eindeutigkeit: this compound ist aufgrund seiner hohen Isoform-Spezifität für die Drosophila Aurora B-Kinase einzigartig, wodurch es zu einem wertvollen Werkzeug für die Untersuchung der Zytokinese wird, ohne andere Kinasen zu beeinträchtigen. Diese Spezifität ermöglicht genauere Untersuchungen der Rolle der Aurora B-Kinase bei der Zellteilung .
Wirkmechanismus
Target of Action
Binucleine 2 is an isoform-specific and ATP-competitive inhibitor of Drosophila Aurora B kinase . Aurora B kinase is a key regulator of cell division . It functions in the chromosomal passenger complex, which includes at least three other proteins: the inner centromere protein (INCENP), survivin, and borealin/DASRA .
Mode of Action
Binucleine 2 specifically inhibits Drosophila Aurora B kinase in a dose-dependent manner . It has minimal inhibition of human or X. laevis Aurora B kinases at concentrations up to 100 μM . A single residue within the kinase active site confers specificity for Aurora B .
Biochemical Pathways
Aurora B kinase is involved in various aspects of mitotic progression . It has multiple functions throughout mitosis and cytokinesis as part of the chromosomal passenger complex . During cytokinesis, Aurora B activity has been implicated in the formation of the microtubule midzone and cytokinesis completion .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
Binucleine 2 induces mitotic and cytokinesis defects in Drosophila Kc167 cells . It prevents Drosophila S2 cells from assembling a contractile ring during cell division when used at a concentration of 40 μM .
Biochemische Analyse
Biochemical Properties
Binucleine 2 plays a crucial role in biochemical reactions by specifically inhibiting the Aurora B kinase. This kinase is essential for the phosphorylation of Histone H3 on Serine 10 during mitosis. Binucleine 2 inhibits this phosphorylation in Drosophila Kc167 cells at a concentration of 20 µM . It does not function as a general kinase inhibitor and does not inhibit Cdk-dependent entry into mitosis . The specificity of Binucleine 2 for Drosophila Aurora B kinase is noteworthy, as it shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM .
Cellular Effects
Binucleine 2 has significant effects on various types of cells and cellular processes. In Drosophila cells, it inhibits cytokinesis by preventing the phosphorylation of Histone H3, which is crucial for chromosome condensation and segregation during mitosis . This inhibition leads to the formation of binucleated cells, hence the name Binucleine 2. The compound does not exhibit similar effects in mammalian cells, indicating its specificity for Drosophila Aurora B kinase .
Molecular Mechanism
The molecular mechanism of Binucleine 2 involves its binding to the ATP-binding site of Aurora B kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets such as Histone H3, which is essential for mitotic progression . Binucleine 2 does not act as a general kinase inhibitor, which underscores its specificity for the Aurora B kinase pathway in Drosophila .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Binucleine 2 have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Upon reconstitution, stock solutions of Binucleine 2 are stable for up to three months at -20°C . Long-term exposure to Binucleine 2 in Drosophila cells results in sustained inhibition of cytokinesis, leading to the accumulation of binucleated cells .
Dosage Effects in Animal Models
The effects of Binucleine 2 vary with different dosages in animal models. In Drosophila, a concentration of 20 µM is sufficient to inhibit Aurora B kinase activity and prevent cytokinesis . Higher concentrations may lead to increased toxicity and adverse effects, although specific threshold effects and toxic doses have not been extensively studied .
Metabolic Pathways
Binucleine 2 is involved in the metabolic pathways associated with the Aurora B kinase pathway. It interacts with enzymes and cofactors that are part of this pathway, leading to the inhibition of kinase activity and subsequent effects on cell division . The compound does not appear to affect other metabolic pathways significantly, highlighting its specificity .
Transport and Distribution
Within cells, Binucleine 2 is transported and distributed to target the Aurora B kinase. It is cell-permeable, allowing it to enter cells and reach its target kinase . The compound’s distribution within tissues and its interaction with transporters or binding proteins have not been extensively studied .
Subcellular Localization
Binucleine 2 is localized within the cytoplasm of cells, where it interacts with the Aurora B kinase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Binucleine 2 involves the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the reaction with N,N-dimethylformamide dimethyl acetal to yield Binucleine 2 .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for scale-up. This includes ensuring high purity and yield through controlled reaction conditions and purification processes .
Types of Reactions:
Oxidation: Binucleine 2 can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: The compound can be reduced under specific conditions, potentially altering its functional groups.
Substitution: Binucleine 2 can participate in substitution reactions, particularly involving its aromatic ring and cyano group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Aurora Kinase Inhibitors: Compounds like VX-680 and ZM447439 also inhibit Aurora kinases but may lack the isoform specificity of Binucleine 2.
Cytokinesis Inhibitors: Other inhibitors such as blebbistatin and cytochalasin D target different aspects of cytokinesis
Uniqueness: Binucleine 2 is unique due to its high isoform specificity for Drosophila Aurora B kinase, making it a valuable tool for studying cytokinesis without affecting other kinases. This specificity allows for more precise investigations into the role of Aurora B kinase in cell division .
Biologische Aktivität
Binucleine 2 is a small molecule inhibitor that specifically targets the Aurora B kinase, a key regulator of cell division. This compound has garnered significant attention due to its isoform specificity and its implications for cancer therapy. The following sections provide a detailed overview of the biological activity of Binucleine 2, including its mechanism of action, experimental findings, and case studies.
Binucleine 2 functions primarily as an isoform-specific inhibitor of Drosophila Aurora B kinase. It operates by binding to the active site of the kinase, which is crucial for its enzymatic activity. Research has identified a specific residue within the active site that contributes to this selectivity, allowing Binucleine 2 to inhibit Aurora B without significantly affecting other kinases such as Aurora A or human Aurora B . The compound exhibits ATP-competitive inhibition with a for ATP of approximately and an inhibition constant of about .
Cytokinesis and Cell Division
Studies have demonstrated that treatment with Binucleine 2 leads to distinct phenotypic changes in Drosophila cells during cytokinesis. Notably, inhibition of Aurora B activity does not impede the ingression of the cleavage furrow, suggesting that while Aurora B is critical for contractile ring assembly, its activity is not necessary for ring ingression itself . This finding challenges previous assumptions about the role of Aurora B in cytokinesis.
Comparative Studies
A comparative analysis between cells treated with Binucleine 2 and those subjected to RNA interference (RNAi) targeting Aurora B revealed similar phenotypic outcomes. Both treatments resulted in defects in cytokinesis, highlighting the effectiveness of Binucleine 2 as a tool for studying the Aurora B pathway . Furthermore, experiments involving different cell lines (e.g., HeLa and S2 cells) indicated that Binucleine 2's effects are consistent across various contexts, reinforcing its potential utility in cancer research .
Data Tables
The following table summarizes key findings from studies investigating the effects of Binucleine 2 on cell division:
Case Studies
- Drosophila Model : Research using Drosophila cells has shown that Binucleine 2 effectively inhibits Aurora B without affecting other related kinases. This specificity allows researchers to dissect the roles of various kinases in cell division processes more clearly .
- Human Cell Lines : In studies involving human HeLa cells, treatment with Binucleine 2 resulted in significant cytokinesis defects similar to those observed with direct RNAi against Aurora B, indicating its potential as a therapeutic agent in cancer treatment by targeting specific pathways involved in tumor cell proliferation .
- Cytoskeletal Dynamics : Additional investigations into the effects of Binucleine 2 on actin polymerization revealed that while it does not directly affect actin dynamics, it influences cellular structures critical for cytokinesis by disrupting localization patterns of proteins involved in these processes .
Eigenschaften
IUPAC Name |
N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYLHJHZOUDLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Binucleine 2 a valuable tool for studying Aurora B kinase?
A: Binucleine 2 is a highly isoform-specific inhibitor of Drosophila Aurora B kinase. [] This high specificity makes it a powerful tool for dissecting the roles of Aurora B kinase in complex cellular processes like cytokinesis, as it minimizes off-target effects that could confound experimental results.
Q2: What key finding about cytokinesis was made possible by using Binucleine 2?
A: By utilizing Binucleine 2, researchers demonstrated that Aurora B kinase activity is not required during the ingression phase of the contractile ring in cytokinesis. [] This finding challenged previous assumptions and shed light on the precise timing and role of Aurora B kinase in this critical cell division stage.
Q3: How does Protein Phosphatase 2A (PP2A) interact with Aurora B kinase in Drosophila oocytes, and how was Binucleine 2 used to study this interaction?
A: Research shows that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B kinase activity in Drosophila oocytes to ensure proper meiotic spindle function, kinetochore attachments, and sister chromatid cohesion. [, ] Binucleine 2, an inhibitor of Aurora B activity, was used in these studies to demonstrate that continuous Aurora B activity is required to maintain the oocyte spindle during meiosis I. [] These findings highlight the dynamic interplay between kinase and phosphatase activities in regulating meiotic processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.